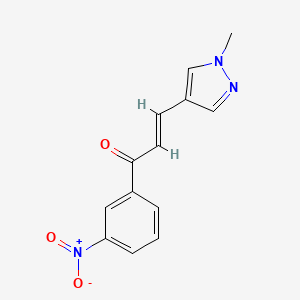![molecular formula C25H30N4O B10947092 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10947092.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core, a bicycloheptyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyrazole moiety: This step might involve the reaction of a suitable hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound.
Attachment of the bicycloheptyl group: This could be done via a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the quinoline or pyrazole rings.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N~4~-(1-BICYCLO[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE: Similar structure but with a different substitution on the pyrazole ring.
N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-1H-IMIDAZOL-4-YL)-4-QUINOLINECARBOXAMIDE: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H30N4O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H30N4O/c1-4-29-14-22(16(3)28-29)24-13-21(19-7-5-6-8-23(19)27-24)25(30)26-15(2)20-12-17-9-10-18(20)11-17/h5-8,13-15,17-18,20H,4,9-12H2,1-3H3,(H,26,30) |
InChI Key |
APRSLILKLAXMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4CC5CCC4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-13-acetyl-2-({5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10947022.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]propanehydrazide](/img/structure/B10947025.png)
![5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-hydroxybenzoic acid](/img/structure/B10947029.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide](/img/structure/B10947032.png)
![N'-[(E)-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide](/img/structure/B10947034.png)
![1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10947043.png)
![N-benzyl-2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B10947047.png)
![N-{3-[(4-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B10947052.png)
![4-(2-chlorophenyl)-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10947053.png)
![2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B10947057.png)
![{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10947062.png)
![3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10947070.png)
![Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10947085.png)
